BENGHE Foundational & Exploratory

Check Availability & Pricing

spectroscopic data of methylchloroacetate
(NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methylchloroacetate

Cat. No.: B8663774

An In-depth Technical Guide to the Spectroscopic Data of Methyl Chloroacetate

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of chemical compounds is paramount for identification,
purity assessment, and structural elucidation. This guide provides a comprehensive overview of
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
methyl chloroacetate (C3HsCIOz).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by observing the magnetic properties of atomic nuclei. For methyl chloroacetate, both *H and
13C NMR provide key structural insights.

1H NMR Data

The 'H NMR spectrum of methyl chloroacetate shows two distinct singlets, corresponding to
the two different types of protons in the molecule. The methylene protons (CI-CHz-) are
deshielded by the adjacent chlorine atom and the carbonyl group, while the methyl protons (-O-
CHs) are deshielded by the neighboring oxygen atom.
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Chemical Shift (5) in

Multiplicity Integration Assignment
ppm
~4.08 Singlet 2H CI-CH2-C=0
~3.81 Singlet 3H O-CHs

Solvent: CDClIs,
Reference: TMS[1][2]

3C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
Methyl chloroacetate exhibits three distinct signals corresponding to the carbonyl carbon, the
methylene carbon, and the methyl carbon.

Chemical Shift (d) in ppm Assignment
~167 C=0

~53 O-CHs

~41 CI-CHa-

Solvent: CDCI3[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. The IR spectrum of methyl chloroacetate is
characterized by strong absorption bands indicating the presence of a carbonyl group and

carbon-halogen bonds.
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Functional Group

Wavenumber (cm~1) Intensity _

Assignment
~2950-3000 Medium C-H stretch (alkane)
~1735-1750 Strong C=0 stretch (ester)
~1440 Medium C-H bend (methylene)
~1200-1300 Strong C-O stretch (ester)
~700-800 Strong C-Cl stretch

Sample Preparation: Liquid
Film[5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of methyl chloroacetate provides
information about its molecular weight and fragmentation pattern. The molecular weight of
methyl chloroacetate is 108.52 g/mol .[7][8][9][10]

m/z Relative Intensity Proposed Fragment lon

[M]*, Molecular ion (presence

108/110 Moderate of 35Cl and 3’Cl isotopes)
77179 High [CICH2C=0]*

59 High [COOCH:]*

49/51 High [CHzCI]*

lonization Method: Electron
lonization (EI)[8]

Experimental Protocols
NMR Spectroscopy Protocol (Liquid Sample)
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Sample Preparation: Weigh approximately 5-20 mg of the methyl chloroacetate sample.[11]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean vial.[11][12] The concentration should be sufficient to obtain a good signal-
to-noise ratio.

Filtering: To remove any particulate matter, filter the solution through a pipette plugged with
cotton or glass wool directly into a clean, dry 5 mm NMR tube.[12][13]

Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.5 -
0.6 mL, which corresponds to a height of about 4-5 cm.[11][13]

Acquisition: Place the NMR tube into the spectrometer's spinner turbine. The experiment is
then set up by locking onto the deuterium signal of the solvent, shimming the magnetic field
to optimize homogeneity, and tuning the probe.[11] Finally, the *H or 13C NMR spectrum is
acquired using appropriate pulse sequences and a set number of scans.[11]

IR Spectroscopy Protocol (Neat Liquid Film)

Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[14]

Sample Application: Place a single drop of liquid methyl chloroacetate onto the center of one
salt plate using a Pasteur pipette.[14]

Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the
liquid to spread into a thin, uniform film between the plates.[14][15]

Analysis: Mount the "sandwich" plate assembly in the sample holder of the IR spectrometer.
[14] Record the spectrum, typically by co-adding multiple scans to improve the signal-to-
noise ratio.

Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.qg.,
isopropanol or acetone) and return them to the desiccator.[14][15]

Mass Spectrometry Protocol (Electron lonization)

Sample Preparation: Prepare a dilute solution of methyl chloroacetate in a volatile organic
solvent such as methanol or acetonitrile.[16] A typical concentration is in the range of 10-100
micrograms per mL.[16]
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« Filtration: If any particulate matter is present, filter the solution to prevent blockage of the
instrument's sample introduction system.[16]

« Introduction: The sample is introduced into the mass spectrometer, often via direct infusion
or through a gas chromatography (GC) system for separation from any impurities.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV for Electron lonization), causing them to ionize and fragment.

e Analysis: The resulting ions are accelerated into a mass analyzer, which separates them
based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each
ion, generating the mass spectrum.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Chloroacetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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